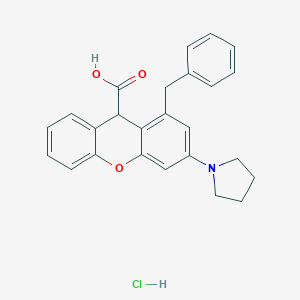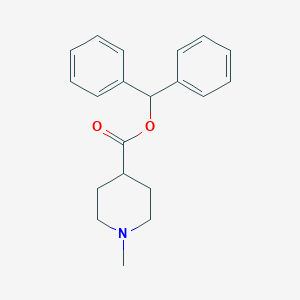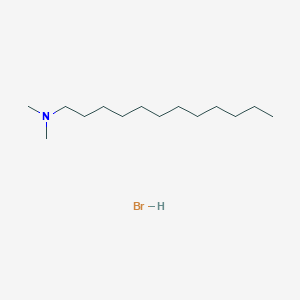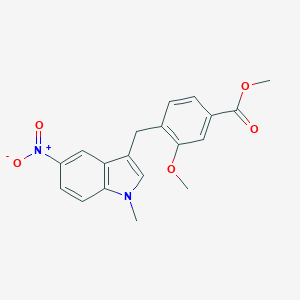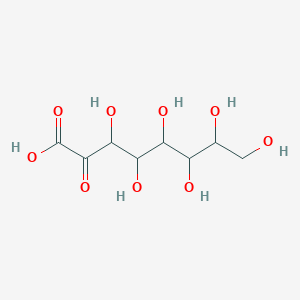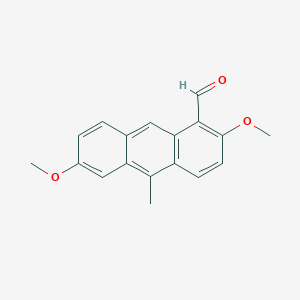
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde, also known as DMAC, is a chemical compound that belongs to the family of anthracenecarbaldehydes. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is not fully understood. However, it is believed that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemische Und Physiologische Effekte
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can induce oxidative stress in cancer cells, leading to DNA damage and cell death. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation. In vivo studies have demonstrated that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde in lab experiments offers several advantages and limitations. One advantage is that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is a highly potent and selective antitumor agent, making it a valuable tool for studying the mechanisms of cancer cell death and proliferation. However, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is also a highly reactive compound that requires careful handling and storage to ensure its stability and purity. Additionally, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is not readily available commercially, making it difficult and expensive to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde. One direction is to investigate the potential use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde as a fluorescent probe for the detection of biomolecules in living cells and tissues. Another direction is to explore the use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde as a building block for the synthesis of novel organic materials with unique properties and applications. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde and to optimize its synthesis and purification methods for use in scientific research.
Synthesemethoden
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can be synthesized through a multistep process that involves the reaction of 2,6-dimethoxyaniline with 1-bromo-10-methylanthracene in the presence of a palladium catalyst. The resulting product is then oxidized using potassium permanganate to yield 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde with a high yield and purity. The synthesis of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been shown to exhibit potent antitumor activity against several types of cancer cells, including breast, lung, and colon cancer. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. Additionally, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been used as a building block for the synthesis of novel organic materials, such as polymers and dendrimers.
Eigenschaften
CAS-Nummer |
110038-62-5 |
|---|---|
Produktname |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde |
InChI |
InChI=1S/C18H16O3/c1-11-14-6-7-18(21-3)17(10-19)16(14)8-12-4-5-13(20-2)9-15(11)12/h4-10H,1-3H3 |
InChI-Schlüssel |
NWEHWMKEOJZJGD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
Kanonische SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
Synonyme |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



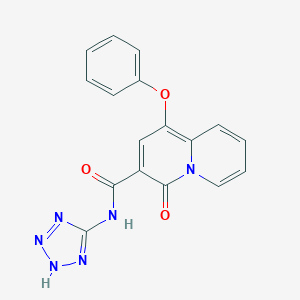
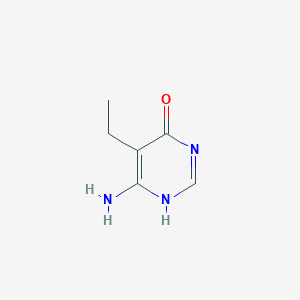
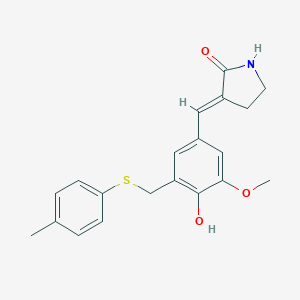
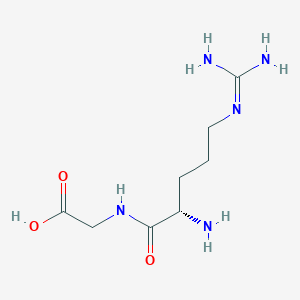
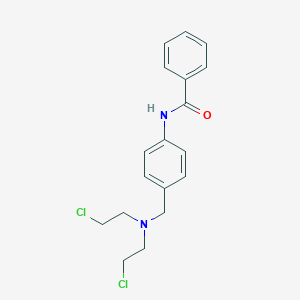
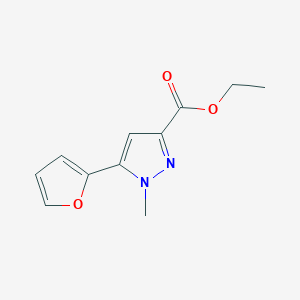
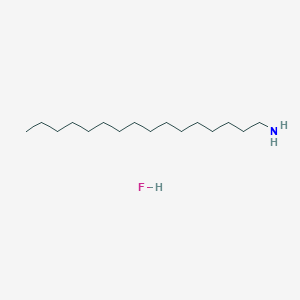

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
